REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:16])[C:7]([S:13]([CH3:15])=O)=[CH:8][N:9]2[CH3:12])=[CH:4][CH:3]=1.S(Cl)([Cl:19])=O.N1C=CC=CC=1.C(=O)=O>CC(C)=O>[Cl:19][CH2:15][S:13][C:7]1[C:6](=[O:16])[C:5]2[C:10](=[CH:11][C:2]([F:1])=[CH:3][CH:4]=2)[N:9]([CH3:12])[CH:8]=1
|
Name
|
|
Quantity
|
3.59 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(C(=CN(C2=C1)C)S(=O)C)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
with efficient stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in the range of 0° C. to 6° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at approximately 0° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
After 10 minutes of stirring at 0° C.
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
a solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over phosphorous pentoxide, under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClCSC1=CN(C2=CC(=CC=C2C1=O)F)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |